![molecular formula C18H16ClN5S B14268476 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile CAS No. 153613-81-1](/img/structure/B14268476.png)
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile is a complex organic compound that features a benzothiazole moiety linked to a diazenyl group, which is further connected to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole is then chlorinated to introduce the chloro substituent. The diazenyl group is formed through a diazotization reaction, which involves the reaction of an aromatic amine with nitrous acid. The final step involves coupling the diazenyl intermediate with the phenyl ring and introducing the propanenitrile group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The chloro substituent on the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines resulting from the cleavage of the diazenyl group.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized as a dye intermediate and in the development of advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules. The benzothiazole moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Propanenitrile, 3-[2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethoxy]
- Propanenitrile, 3-[2-[ethyl[3-methyl-4-[2-(5-nitro-1,2-benzisothiazol-3-yl)diazenyl]phenyl]amino]ethoxy]
Uniqueness
3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile is unique due to the presence of the chloro substituent on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole and diazenyl groups also imparts distinct properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
153613-81-1 |
|---|---|
Fórmula molecular |
C18H16ClN5S |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
3-[2-[4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl]ethylamino]propanenitrile |
InChI |
InChI=1S/C18H16ClN5S/c19-14-4-7-16-17(12-14)25-18(22-16)24-23-15-5-2-13(3-6-15)8-11-21-10-1-9-20/h2-7,12,21H,1,8,10-11H2 |
Clave InChI |
JDKGAXZOBJMYFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNCCC#N)N=NC2=NC3=C(S2)C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


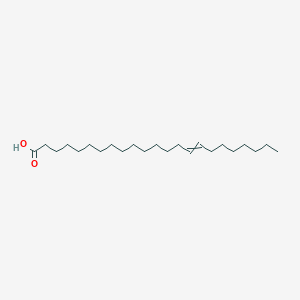
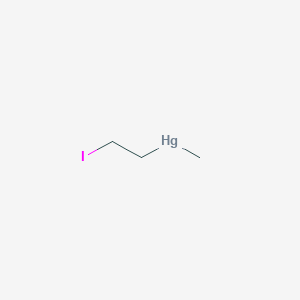
![1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine](/img/structure/B14268412.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
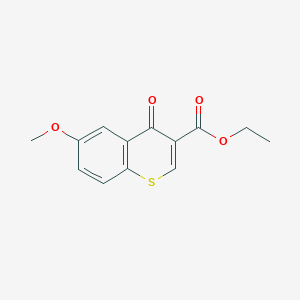
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)

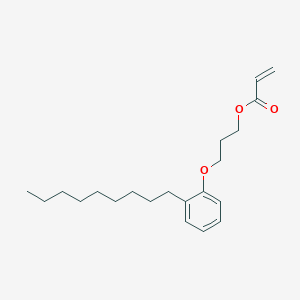
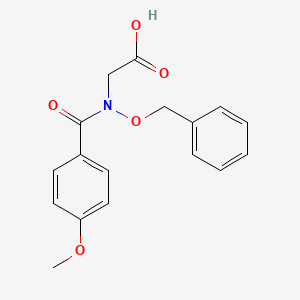

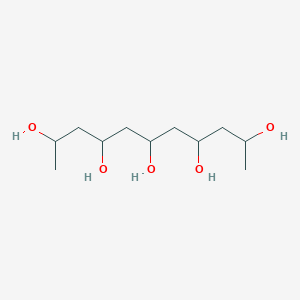
![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
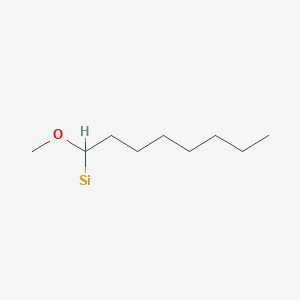
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
